molecular formula C7H11BrF2 B13508374 3-(2-Bromoethyl)-1,1-difluorocyclopentane

3-(2-Bromoethyl)-1,1-difluorocyclopentane

Cat. No.: B13508374
M. Wt: 213.06 g/mol
InChI Key: UWKJMWJJANCKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromoethyl group and two fluorine atoms attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of difluorocyclopentane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and reduced cyclopentane compounds.

Scientific Research Applications

3-(2-Bromoethyl)-1,1-difluorocyclopentane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromoethyl and difluorocyclopentane moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-bromoethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-4-2-6-1-3-7(9,10)5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKJMWJJANCKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.